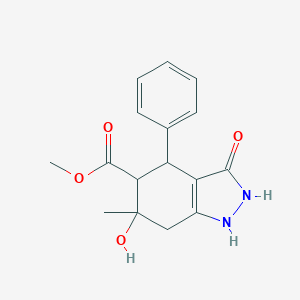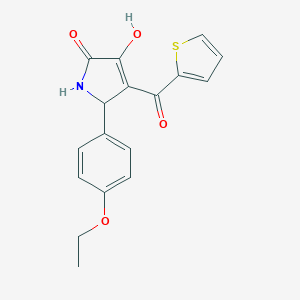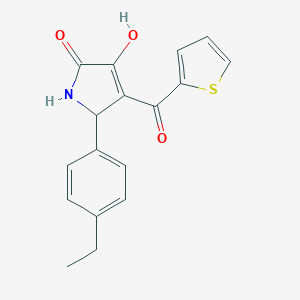![molecular formula C26H29NO5 B282395 4-cinnamoyl-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282395.png)
4-cinnamoyl-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-cinnamoyl-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CHPI and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of CHPI is not fully understood. However, research has suggested that it may act by inhibiting the activity of certain enzymes and signaling pathways in the body. CHPI has been found to inhibit the activity of matrix metalloproteinases (MMPs) which play a role in cancer cell invasion and metastasis. It has also been found to inhibit the activity of nitric oxide synthase (NOS) which is involved in the regulation of blood flow.
Biochemical and Physiological Effects:
CHPI has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of MMPs which play a role in cancer cell invasion and metastasis. It has also been found to inhibit the activity of NOS which is involved in the regulation of blood flow. CHPI has been found to have vasodilatory effects and can improve blood flow. It has also been found to have anti-inflammatory properties and can reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CHPI in lab experiments is that it has been found to have anti-tumor activity and can inhibit the growth of cancer cells. It has also been found to have neuroprotective effects and can prevent neuronal damage. However, one limitation of using CHPI in lab experiments is that its mechanism of action is not fully understood. Further research is needed to fully understand its potential applications.
Direcciones Futuras
There are several future directions for research on CHPI. One direction is to further study its potential use in cancer treatment. Research can focus on optimizing the synthesis method of CHPI and testing its efficacy in animal models. Another direction is to study its potential use in treating neurological disorders such as Alzheimer's disease. Research can focus on understanding its mechanism of action and testing its efficacy in animal models. Finally, research can focus on developing derivatives of CHPI that may have improved efficacy and fewer side effects.
Métodos De Síntesis
The synthesis method of CHPI involves the reaction of 4-isopropylbenzaldehyde with ethyl acetoacetate in the presence of piperidine to form 4-isopropyl-3-phenylbut-3-en-2-one. This intermediate is then reacted with ethylene glycol monomethyl ether to form 4-cinnamoyl-3-hydroxy-1-[2-(2-methoxyethoxy)ethyl]-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one. Finally, the compound is hydrolyzed using sodium hydroxide to form CHPI.
Aplicaciones Científicas De Investigación
CHPI has been studied for its potential applications in various fields such as cancer treatment, cardiovascular diseases, and neurological disorders. Research has shown that CHPI has anti-tumor activity and can inhibit the growth of cancer cells. It has also been found to have anti-inflammatory properties and can reduce inflammation in the body. CHPI has been studied for its potential use in treating cardiovascular diseases such as hypertension and atherosclerosis. It has been found to have vasodilatory effects and can improve blood flow. CHPI has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease. It has been found to have neuroprotective effects and can prevent neuronal damage.
Propiedades
Fórmula molecular |
C26H29NO5 |
|---|---|
Peso molecular |
435.5 g/mol |
Nombre IUPAC |
4-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-3-[(E)-3-phenylprop-2-enoyl]-2-(4-propan-2-ylphenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C26H29NO5/c1-18(2)20-9-11-21(12-10-20)24-23(22(29)13-8-19-6-4-3-5-7-19)25(30)26(31)27(24)14-16-32-17-15-28/h3-13,18,24,28,30H,14-17H2,1-2H3/b13-8+ |
Clave InChI |
HEQTYGDOUJKCIL-MDWZMJQESA-N |
SMILES isomérico |
CC(C)C1=CC=C(C=C1)C2C(=C(C(=O)N2CCOCCO)O)C(=O)/C=C/C3=CC=CC=C3 |
SMILES |
CC(C)C1=CC=C(C=C1)C2C(=C(C(=O)N2CCOCCO)O)C(=O)C=CC3=CC=CC=C3 |
SMILES canónico |
CC(C)C1=CC=C(C=C1)C2C(=C(C(=O)N2CCOCCO)O)C(=O)C=CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 7-(3-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B282314.png)
![(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-phenyl-1-prop-2-enylpyrrolidine-2,3-dione](/img/structure/B282317.png)
![4-(2-Furanyl)-3-methyl-5-(4-methylphenyl)-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one](/img/structure/B282318.png)

![methyl 4-[4-hydroxy-5-oxo-3-(2-thienylcarbonyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B282326.png)





![5-(4-bromophenyl)-4-(2-fluorophenyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282339.png)
![5-(4-bromophenyl)-4-(4-fluorophenyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282340.png)
![5-(4-bromophenyl)-3-methyl-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282342.png)